molecular formula C11H18N4O3 B6645099 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid

3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid

Cat. No. B6645099
M. Wt: 254.29 g/mol
InChI Key: PEYIJHSHWMPVOI-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid is not fully understood. However, studies have suggested that the compound may act by modulating enzymatic activity or protein-protein interactions, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid can have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, the compound has been shown to exhibit anticancer, antidiabetic, and cardioprotective effects. In biochemistry, the compound has been shown to modulate enzymatic activity and protein-protein interactions, leading to changes in cellular signaling pathways. In material science, the compound has been shown to exhibit unique properties, such as high thermal stability and solubility in organic solvents.

Advantages and Limitations for Lab Experiments

The advantages of using 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid in lab experiments include its ability to modulate enzymatic activity and protein-protein interactions, its high thermal stability, and its solubility in organic solvents. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid. These include further studies to understand its mechanism of action, the development of new drug candidates based on the compound, and the exploration of its potential applications in material science. Additionally, the compound could be studied for its potential use as a tool compound to study enzymatic activity and protein-protein interactions.

Synthesis Methods

The synthesis of 3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid involves the reaction of 3,3-dimethylbutyric acid, 1-(1H-1,2,4-triazol-5-yl)ethanamine, and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction proceeds through the formation of an amide bond between the carboxylic acid and amine groups, resulting in the formation of the desired compound.

Scientific Research Applications

3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, the compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In biochemistry, the compound has been studied for its ability to modulate enzymatic activity and protein-protein interactions. In material science, the compound has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3/c1-6(8-12-5-13-15-8)14-9(16)7(10(17)18)11(2,3)4/h5-7H,1-4H3,(H,14,16)(H,17,18)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYIJHSHWMPVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)NC(=O)C(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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